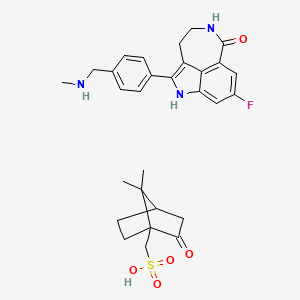![molecular formula C18H20FN3O4 B11930471 1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11930471.png)
1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-06650833 is a highly potent and selective small-molecule inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has been developed by Pfizer and is being investigated for its potential therapeutic applications in autoimmune and inflammatory diseases, such as rheumatoid arthritis and systemic lupus erythematosus .
Preparation Methods
The synthetic routes and reaction conditions for PF-06650833 involve multiple steps, including the formation of key intermediates and final coupling reactions. The detailed synthetic routes are proprietary and not publicly disclosed. the compound is synthesized through a series of chemical reactions that ensure high purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
PF-06650833 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
PF-06650833 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of IRAK4 and its effects on various signaling pathways.
Biology: Investigated for its role in modulating immune responses and inflammation in preclinical models.
Medicine: Under clinical trials for the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Mechanism of Action
PF-06650833 exerts its effects by selectively inhibiting IRAK4, a key kinase involved in the signaling pathways of the innate immune system. By blocking IRAK4, the compound reduces the production of inflammatory cytokines such as type I interferons, interleukin-6, tumor necrosis factor, interleukin-1, and interleukin-12. These cytokines are key drivers of autoimmune and inflammatory diseases .
Comparison with Similar Compounds
PF-06650833 is unique in its high potency and selectivity for IRAK4. Similar compounds include:
BAY 1834845: Another IRAK4 inhibitor with similar applications in autoimmune diseases.
PF-06700841: A dual inhibitor targeting both IRAK4 and Janus kinase 1 (JAK1), used in the treatment of autoimmune diseases.
PF-06826647:
These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications.
Properties
Molecular Formula |
C18H20FN3O4 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-[(3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide |
InChI |
InChI=1S/C18H20FN3O4/c1-3-10-13(22-17(24)15(10)19)8-26-18-11-7-14(25-2)12(16(20)23)6-9(11)4-5-21-18/h4-7,10,13,15H,3,8H2,1-2H3,(H2,20,23)(H,22,24) |
InChI Key |
JKDGKIBAOAFRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(NC(=O)C1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B11930394.png)

![Tert-butyl (s)-4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B11930408.png)

![acetic acid;[(1S)-5-amino-1-carboxypentyl]azanium;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanimidate](/img/structure/B11930419.png)
![(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B11930422.png)


![3-[(3S,5R,8R,9R,10R,13R,14R,16S,17S)-3-[(2S,4S,5R,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,4S,5R,6R)-5-hydroxy-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11930447.png)

![5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone](/img/structure/B11930457.png)


![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11930478.png)
